(5R,6S)-5,6-bis(benzyloxy)cyclohex-2-enone
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Overview
Description
(5R,6S)-5,6-bis(benzyloxy)cyclohex-2-enone is a chemical compound characterized by its unique structure, which includes two benzyloxy groups attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-5,6-bis(benzyloxy)cyclohex-2-enone typically involves the protection of hydroxyl groups followed by cyclization reactions. One common method includes the use of benzyloxy protecting groups to stabilize the intermediate compounds during the reaction process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(5R,6S)-5,6-bis(benzyloxy)cyclohex-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclohexenone ring.
Substitution: The benzyloxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can result in more saturated ring structures.
Scientific Research Applications
Chemistry
In chemistry, (5R,6S)-5,6-bis(benzyloxy)cyclohex-2-enone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
The compound’s structure allows it to interact with various biological molecules, making it a subject of study in biochemical research. It can be used to investigate enzyme interactions and metabolic pathways.
Medicine
While specific medical applications are still under research, the compound’s potential to modify biological pathways suggests it could be used in drug development and therapeutic interventions.
Industry
In the industrial sector, (5R,6S)-5,6-bis(benzylo
Properties
Molecular Formula |
C20H20O3 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(5R,6S)-5,6-bis(phenylmethoxy)cyclohex-2-en-1-one |
InChI |
InChI=1S/C20H20O3/c21-18-12-7-13-19(22-14-16-8-3-1-4-9-16)20(18)23-15-17-10-5-2-6-11-17/h1-12,19-20H,13-15H2/t19-,20-/m1/s1 |
InChI Key |
PHZAKVRYDXRMRQ-WOJBJXKFSA-N |
Isomeric SMILES |
C1C=CC(=O)[C@H]([C@@H]1OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C=CC(=O)C(C1OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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